molecular formula C17H19FN4O4S B6454332 2-[4-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2548999-86-4

2-[4-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6454332
CAS No.: 2548999-86-4
M. Wt: 394.4 g/mol
InChI Key: GVCBGLLMHANCRO-UHFFFAOYSA-N
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Description

The compound is a pyrimidinone derivative, which is a class of compounds that have been studied for their potential biological activities. The presence of the benzofuran and piperazine rings could also confer certain properties to the compound .


Molecular Structure Analysis

The compound contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. It also has a benzofuran ring, which is a fused five-membered and six-membered ring with an oxygen atom, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. Pyrimidinones can undergo a variety of reactions, including substitutions at the carbonyl group and reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of the fluorine and methyl groups, and the sulfonyl group attached to the piperazine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Some pyrimidinones are known to have antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research on this compound could involve studying its biological activities, optimizing its structure for increased potency and selectivity, and investigating its mechanism of action .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-11-15(18)16(23)20-17(19-11)21-5-7-22(8-6-21)27(24,25)13-2-3-14-12(10-13)4-9-26-14/h2-3,10H,4-9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCBGLLMHANCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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